molecular formula C19H17N5O5S B302734 ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate

ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate

Katalognummer B302734
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: LXUCCSZMVKBORW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. It also induces apoptosis in tumor cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate has been found to exhibit biochemical and physiological effects such as reducing the production of pro-inflammatory cytokines, inhibiting the growth of tumor cells, and inhibiting the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the NF-κB signaling pathway, and its anti-tumor and anti-bacterial properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Zukünftige Richtungen

Some possible future directions for the study of Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate include further investigations into its anti-inflammatory, anti-tumor, and anti-bacterial properties, its potential use as a fluorescent probe in biological imaging, and its potential applications in drug development. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its synthesis method.
In conclusion, Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound with potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of the NF-κB signaling pathway and the induction of apoptosis in tumor cells. While it has shown promising results in lab experiments, further studies are needed to determine its safety and efficacy in vivo and to optimize its synthesis method.

Synthesemethoden

The synthesis method of Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol and N-hydroxysuccinimide to yield the final product.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe in biological imaging.

Eigenschaften

Produktname

ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate

Molekularformel

C19H17N5O5S

Molekulargewicht

427.4 g/mol

IUPAC-Name

ethyl 4-[[2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C19H17N5O5S/c1-2-27-18(26)12-3-5-13(6-4-12)20-17(25)10-30-19-21-22-23-24(19)14-7-8-15-16(9-14)29-11-28-15/h3-9H,2,10-11H2,1H3,(H,20,25)

InChI-Schlüssel

LXUCCSZMVKBORW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.